molecular formula C22H19N3O2S2 B2723667 N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-59-3

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2723667
M. Wt: 421.53
InChI Key: RGKRAVJVIJXPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

While I found a reference to benzamides , which might be related to the compound you’re asking about, the specific molecular structure of “N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is not provided.

Scientific Research Applications

Dual Inhibition of TS and DHFR

A pivotal study by Gangjee et al. (2008) elaborates on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors of TS and DHFR. The most notable compound from this research demonstrated significant inhibitory activity, making it a prime candidate for further exploration in anticancer and antimicrobial therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anticancer Activity

Further investigations into thieno[3,2-d]pyrimidine derivatives have highlighted their potential in anticancer applications. Research by Hafez and El-Gazzar (2017) on the synthesis and evaluation of antitumor activity of 4-substituted thieno[3,2-d]pyrimidine derivatives revealed several compounds with potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Structural Insights

Structural analysis of related compounds has provided valuable insights into their conformational behavior, which is essential for understanding the interactions with their biological targets. Studies by Subasri et al. (2016, 2017) on the crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated the folded conformations about the methylene C atom, highlighting the importance of structural arrangement for biological activity (Subasri et al., 2016); (Subasri et al., 2017).

Future Directions

There’s a mention of synthesized compounds being tested for their in-vitro anticancer activity against various cancer cell lines . This could potentially be a future direction for similar compounds.

properties

IUPAC Name

N-benzyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-18(15)25-21(27)20-17(11-12-28-20)24-22(25)29-14-19(26)23-13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKRAVJVIJXPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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